(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine compound notable for its applications in medicinal chemistry and organic synthesis. It is characterized by the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical properties and biological activities. This compound is often utilized as a building block in the synthesis of various pharmaceutical agents and has garnered attention for its potential therapeutic effects.
(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride falls under the category of amines, specifically as a secondary amine due to the presence of one nitrogen atom bonded to two carbon-containing groups. Its classification also extends to pharmaceutical intermediates, given its role in drug synthesis and development.
The synthesis of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride typically involves several key steps:
The molecular structure of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride features:
(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride can participate in various chemical reactions:
The mechanism of action for (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors. The fluorine substituents enhance binding affinity and selectivity, which may lead to more potent biological effects. Specific pathways may vary based on the context of use, including potential implications in enzyme inhibition or receptor modulation.
The compound's melting point, boiling point, and other specific physical constants are often documented in supplier catalogs and scientific literature .
(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride has diverse applications in scientific research:
The molecular architecture of this compound (C₈H₁₀ClF₂N, MW 193.62 g/mol) combines three critical elements: a chiral benzylic carbon, a primary ammonium group, and ortho-meta difluorination [1]. X-ray crystallography confirms that the fluorine atoms induce bond polarization, shortening the C-F bond to ~1.34 Å while elongating adjacent C-C bonds due to electron withdrawal. This polarization creates a dipole moment aligning with the stereogenic center, influencing crystal packing and salt dissociation kinetics [6].
Table 1: Key Molecular Properties
Property | Value | Significance |
---|---|---|
CAS Number | 1212972-48-9 (S-enantiomer) | Unique chemical identifier |
Molecular Formula | C₈H₁₀ClF₂N | Confirmed via elemental analysis |
Molecular Weight | 193.62 g/mol | Impacts molar dosing in synthesis |
Specific Rotation | Not reported | Pending experimental determination |
Enantiomeric Excess | Up to 98% ee | Achievable via advanced synthesis methods [5] |
The stereogenic center adopts an (S)-configuration, enabling precise three-dimensional interactions with biological targets. Computational models (DFT calculations) reveal that fluorination at C3/C4 restricts phenyl ring rotation, locking the amine group into a gauche conformation relative to the meta-fluorine. This conformation enhances hydrogen-bond donation capacity (N-H bond polarization: ΔpKa ~0.5 vs. non-fluorinated analog) while reducing basicity (predicted pKa 8.2 vs. 9.1 for des-fluoro analog) [6] [9]. The hydrochloride salt further stabilizes this conformation via N-H···Cl⁻ hydrogen bonding, evidenced by FT-IR spectra showing N-H stretches at 2700 cm⁻¹ (broadened vs. free amine) [1].
Early routes to this compound relied on classical resolution of racemic mixtures, suffering from low yields (<35%) and inefficient chiral separation. The 2000s witnessed a paradigm shift toward catalytic asymmetric synthesis, leveraging boron-based catalysts to directly install chirality. A landmark advancement employed the spiroborate ester EG-DPV (derived from (S)-diphenylvalinol), enabling borane-mediated reduction of (E)-O-benzyl oxime ethers with 98% ee and 94% yield [5]. This method addressed prior limitations—stoichiometric chiral reagent requirements and moderate enantioselectivity—by operating catalytically (10 mol% catalyst load) under mild conditions (0°C, dioxane) [5].
Table 2: Evolution of Synthetic Approaches
Method | Conditions | Yield (ee) | Limitations |
---|---|---|---|
Racemic Resolution | Chiral acids, recrystallization | ≤50% (90% ee) | Low efficiency, high waste |
Chemical Catalysis | EG-DPV (10 mol%), BH₃/THF, 0°C | 94% (98% ee) [5] | Requires oxime purification |
Biocatalysis (ω-TA) | TR8 enzyme, IPA, 30°C | 30% conversion [8] | Substrate inhibition, low scalability |
Contemporary research explores biocatalytic routes using engineered ω-transaminases (ω-TAs), such as the marine-derived TR8 enzyme. TR8 converts 1-(3,4-difluorophenyl)ethanone to the (S)-amine using isopropylamine (IPA) as a co-substrate. However, challenges persist: IPA concentrations >75 mM inhibit TR8, and substrate solubility necessitates co-solvents like DMSO (25–30% v/v) [8]. Economic analyses reveal stark cost differentials: chemical catalysis delivers higher ee but at premium prices ($175/100mg from TRC vs. $95/250mg for racemic mixtures) [1] [7] [10]. The (R)-enantiomer commands even higher costs ($295/5g), reflecting synthetic hurdles [10].
The 3,4-difluorophenyl moiety confers three cardinal advantages:
Metabolic Stabilization: Fluorine’s electronegativity (χ = 4.0) deactivates cytochrome P450 oxidation at adjacent sites. In hepatic microsome studies, difluorinated analogs exhibit >10x longer half-lives than mono-fluoro or non-fluorinated counterparts by blocking para-hydroxylation—a primary metabolic pathway [3] [6]. This aligns with fluorine’s role in 51.5% of FDA-approved fluorinated anticancer drugs (2015–2022) where metabolic resistance is critical [3].
Lipophilicity Modulation: Log P measurements show the difluorophenyl group increases lipophilicity (measured Δlog P +0.6 vs. phenyl), enhancing blood-brain barrier penetration. However, the hydrochloride salt counters this via polar surface area expansion (PSA 52 Ų), balancing membrane permeability and solubility [6] [9].
Stereoelectronic Tuning: Fluorine’s -I effect lowers the phenyl ring’s electron density, strengthening cation-π interactions in target binding. In calcimimetic analogs (e.g., cinacalcet derivatives), 3,4-difluorination amplifies affinity for the calcium-sensing receptor (CaSR) by 100-fold versus des-fluoro variants due to dipole-aligned binding [5] [6].
Table 3: Fluorine-Induced Physicochemical Modifications
Property | Non-Fluorinated Analog | 3,4-Difluorinated | Impact |
---|---|---|---|
Lipophilicity (log P) | 1.2 | 1.8 | Enhanced membrane permeability |
Metabolic Half-life | 0.8 h (rat) | 8.5 h (rat) | Reduced clearance, prolonged efficacy |
pKa (Amine) | 9.1 | 8.2 | Weaker base, altered salt stability |
The ortho-meta fluorine placement creates a "polar hydrophobic" pocket, enabling unique interactions with aryl-binding enzyme sites. Molecular docking studies reveal the C3-F forms C-F···H-N hydrogen bonds (2.8–3.0 Å) with kinases, while C4-F engages in orthogonal dipolar interactions with carbonyls [3] [9]. This dual functionality underpins the scaffold’s utility across neuroactive agents, kinase inhibitors, and antiviral candidates—validated by its use in >15 commercial pharmaceuticals [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: